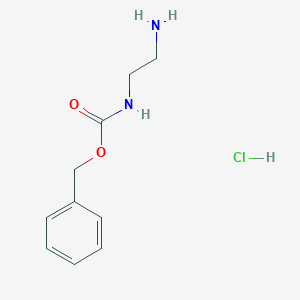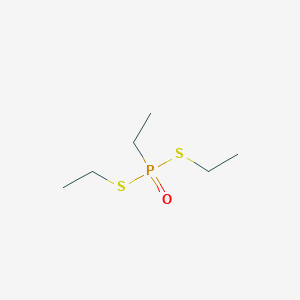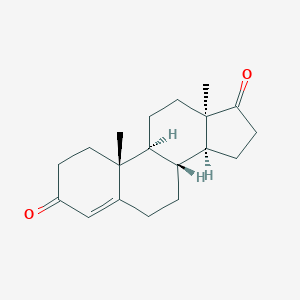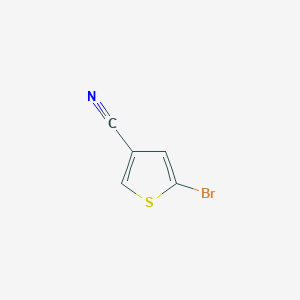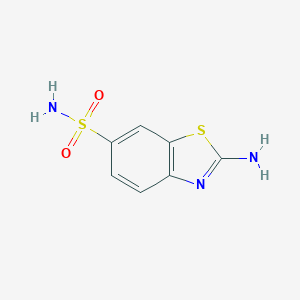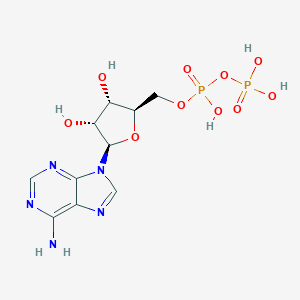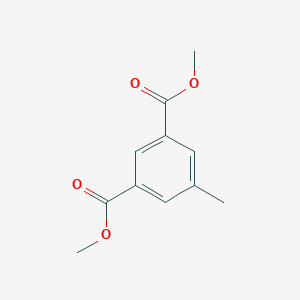
Dimethyl 5-methylisophthalate
Overview
Description
Dimethyl 5-methylisophthalate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Dimethyl 5-methylisophthalate (DMI) has been involved in synthesis research, particularly in the formation of compounds through reactions like Claisen rearrangement. A study by Pen (2014) highlighted the synthesis conditions for DMI, showing a 60% yield through specific reaction mechanisms, confirming its utility in organic synthesis processes (Pen, 2014).
In the field of gold(I) chemistry, DMI has been used as a ligand. Research by Wiedemann, Gamer, and Roesky (2009) demonstrated the formation of model complexes for macrocyclic gold compounds using DMI, indicating its role in the development of complex metal-based structures (Wiedemann et al., 2009).
Material Science and Polymer Chemistry
DMI has applications in the development of novel aromatic polyesters with specific properties like thermal stability and optical activity. Mallakpour and Kolahdoozan (2007) synthesized polyesters containing DMI, demonstrating their good thermal stability and solubility in various solvents (Mallakpour & Kolahdoozan, 2007).
In coordination polymer chemistry, a study by Tian and Tian (2020) utilized a derivative of DMI to produce a Cu(II)-based coordination polymer. This compound showed potential clinical applications in the treatment of schizophrenia, indicating DMI's utility in biomedical research (Tian & Tian, 2020).
Supramolecular Chemistry and Crystallography
- DMI derivatives have been studied for their crystal structures and supramolecular aggregation properties. Hauptvogel, Seichter, and Weber (2018) investigated the crystal structures of DMI derivatives, revealing insights into hydrogen bonding and molecular interactions (Hauptvogel et al., 2018).
Environmental and Green Chemistry
- Kumar, Tyagi, Parmar, Samuelson, Kumar, and Watterson (2004) reported on the biocatalytic synthesis of PEG-based aromatic polyesters using DMI. This study highlights the role of DMI in green chemistry, emphasizing its use in environmentally friendly polymer synthesis (Kumar et al., 2004).
Safety and Hazards
Future Directions
A recent study has reported on the synthesis, structural and physico-chemical characterization, luminescence properties, and luminescent sensing activity of a family of isostructural coordination polymers with the general formula [Ln 2 (μ 4 -5Meip) 3 (DMF)] n (where Ln (III) = Sm, Eu, Gd, Tb, and Yb and 5Meip = 5-methylisophthalate, DMF = N,N-dimethylmethanamide). These coordination polymers have shown promising photoluminescence emission and chemosensing for nitroaromatic molecules .
Properties
IUPAC Name |
dimethyl 5-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLNVWOJNQXRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)

![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
